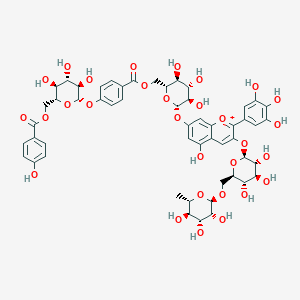

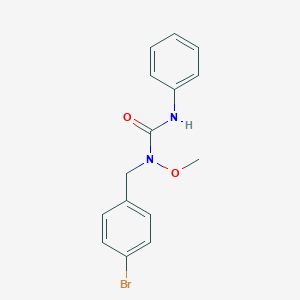

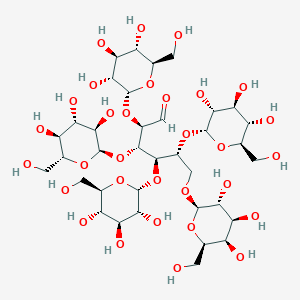

![molecular formula C9H6BrClF3NO B137290 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone CAS No. 97760-87-7](/img/structure/B137290.png)

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone" is a multifunctional molecule that contains several reactive groups, such as an amino group, a bromoethyl ketone moiety, and a trifluoromethyl group. These functional groups suggest that the compound could be a versatile intermediate in organic synthesis, potentially useful for constructing complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in the literature. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride involved a Friedel-Crafts acylation, followed by bromination and amination . These methods could potentially be adapted for the synthesis of "1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal . This type of analysis is crucial for understanding the reactivity and properties of a compound. The presence of a trifluoromethyl group and a bromoethyl ketone in the molecule of interest suggests that it could have interesting electronic properties and reactivity patterns.

Chemical Reactions Analysis

Compounds containing amino groups and halogenated moieties are known to participate in various chemical reactions. For example, a study reported the synthesis of aminothiazole derivatives starting from an amino chlorophenyl trifluoroethanone, which involved further reactions with aryl halides and sodium acetate . This indicates that "1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone" could also undergo similar reactions to form a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's solubility, boiling point, and stability. For instance, fluorinated polyimides derived from a related diamine showed good solubility in polar organic solvents and exhibited high thermal stability . The bromoethyl ketone moiety in the compound of interest could also contribute to its reactivity, making it a potential candidate for further functionalization.

Applications De Recherche Scientifique

Synthetic Chemistry

Compounds with complex halogenated and amino groups, similar to 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, often serve as intermediates in the synthesis of more complex molecules. For instance, halogenated compounds are crucial in cross-coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds (Issac & Tierney, 1996). Such compounds could be used in the development of novel pharmaceuticals or materials with unique properties.

Materials Science

In materials science, specific functional groups in a molecule can dictate its electronic, optical, or physical properties. For example, compounds containing trifluoromethyl groups are often explored for their potential in creating materials with unique refractive, conductive, or stability characteristics. Analogously, 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone could be investigated for its utility in synthesizing advanced polymers or coatings with special features (Barchańska et al., 2019).

Pharmacology

The presence of amino and halogen groups in a compound can significantly impact its biological activity, making such molecules valuable as potential therapeutic agents or pharmacological tools. For instance, halogenated aromatics and amino-substituted compounds have been explored for their anticancer, antimicrobial, and enzyme inhibition activities. Thus, 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone might serve as a lead compound or intermediate in the design of new drugs (Hossain et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClF3NO/c10-3-7(16)4-1-5(9(12,13)14)8(15)6(11)2-4/h1-2H,3,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELZHBDHJNWKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538090 |

Source

|

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone | |

CAS RN |

97760-87-7 |

Source

|

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

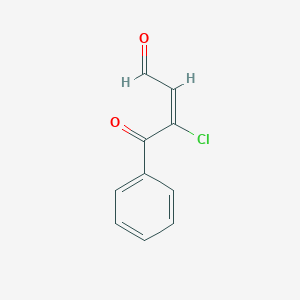

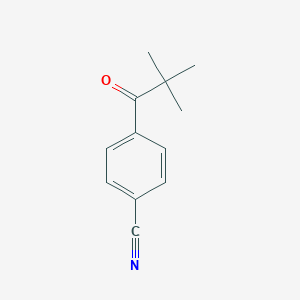

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)